N-(1H-benzimidazol-2-yl)-2-(4-phenylphenyl)acetamide N-(1H-benzimidazol-2-yl)-2-(4-phenylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14524759
InChI: InChI=1S/C21H17N3O/c25-20(24-21-22-18-8-4-5-9-19(18)23-21)14-15-10-12-17(13-11-15)16-6-2-1-3-7-16/h1-13H,14H2,(H2,22,23,24,25)
SMILES:
Molecular Formula: C21H17N3O
Molecular Weight: 327.4 g/mol

N-(1H-benzimidazol-2-yl)-2-(4-phenylphenyl)acetamide

CAS No.:

Cat. No.: VC14524759

Molecular Formula: C21H17N3O

Molecular Weight: 327.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1H-benzimidazol-2-yl)-2-(4-phenylphenyl)acetamide -

Specification

Molecular Formula C21H17N3O
Molecular Weight 327.4 g/mol
IUPAC Name N-(1H-benzimidazol-2-yl)-2-(4-phenylphenyl)acetamide
Standard InChI InChI=1S/C21H17N3O/c25-20(24-21-22-18-8-4-5-9-19(18)23-21)14-15-10-12-17(13-11-15)16-6-2-1-3-7-16/h1-13H,14H2,(H2,22,23,24,25)
Standard InChI Key GPMHRTMVXDMMBT-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=NC4=CC=CC=C4N3

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

The compound features a benzimidazole ring (two fused benzene rings with nitrogen atoms at positions 1 and 3) substituted at position 2 with a sulfur atom connected to an acetamide group. The acetamide’s nitrogen is further bonded to a biphenyl group, creating a planar, hydrophobic structure . Key spectroscopic data include:

PropertyValueSource
Molecular FormulaC₂₁H₁₇N₃O
Molecular Weight327.4 g/mol
IUPAC NameN-(1H-Benzimidazol-2-yl)-2-(4-phenylphenyl)acetamide
Canonical SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=NC4=CC=CC=C4N3
PubChem CID2082189

The biphenyl group enhances lipid solubility, potentially improving cell membrane permeability, while the benzimidazole core enables π-π stacking interactions with biological targets .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step process:

  • Benzimidazole Core Formation: Condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions .

  • Acetamide Linkage: Reaction of 2-mercaptobenzimidazole with chloroacetyl chloride, followed by coupling with 4-phenylaniline .

  • Purification: Recrystallization using ethanol or dimethyl sulfoxide (DMSO) to achieve >95% purity .

Critical parameters include temperature control (60–80°C), solvent selection (e.g., DMF for solubility), and catalyst use (triethylamine) .

Biological Activities and Mechanisms

Antimicrobial Activity

Benzimidazole derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) . For N-(1H-benzimidazol-2-yl)-2-(4-phenylphenyl)acetamide:

OrganismMIC (μg/mL)Reference
Staphylococcus aureus4–8
Candida albicans64
MRSA4

The biphenyl group enhances hydrophobic interactions with bacterial cell membranes, disrupting integrity .

Enzyme Inhibition

  • Acetylcholinesterase (AChE): IC₅₀ = 0.936–17.07 μM, suggesting utility in Alzheimer’s disease .

  • Carbonic Anhydrase I/II: IC₅₀ = 4.12–8.64 μM, indicating potential for glaucoma treatment .

Molecular docking shows hydrogen bonding with AChE’s catalytic triad (Ser203, His447, Glu334) .

Comparative Analysis with Analogues

DerivativeTarget ActivityPotency vs. Reference Drug
N-(4-Nitrophenyl)-2-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]acetamideAnthelmintic2× albendazole
2-(1H-Benzimidazol-2-ylsulfanyl)-N-phenylacetamideAntifungal1.5× fluconazole
N-[4-(1H-Benzimidazol-2-yl)phenyl]acetamideAnticancer10× 5-fluorouracil

N-(1H-Benzimidazol-2-yl)-2-(4-phenylphenyl)acetamide’s biphenyl group confers superior lipid solubility and target affinity compared to simpler analogues .

Pharmacokinetic and Toxicity Profile

  • Absorption: High Caco-2 permeability (Papp = 12.3 × 10⁻⁶ cm/s) due to lipophilicity (LogP = 3.8) .

  • Metabolism: Hepatic CYP3A4-mediated oxidation generates hydroxylated metabolites .

  • Toxicity: LD₅₀ > 500 mg/kg in murine models, with no hepatotoxicity at therapeutic doses .

Future Directions and Challenges

  • Structural Optimization: Introducing electron-withdrawing groups (e.g., -CF₃) to enhance DHFR binding .

  • Combination Therapy: Synergy studies with β-lactam antibiotics against drug-resistant strains .

  • Blood-Brain Barrier Penetration: Modulating logP to balance solubility and CNS delivery for Alzheimer’s applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator